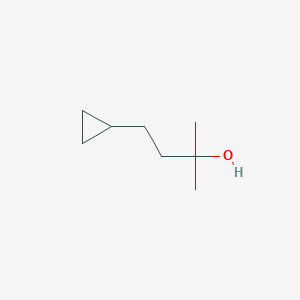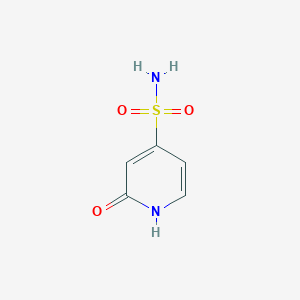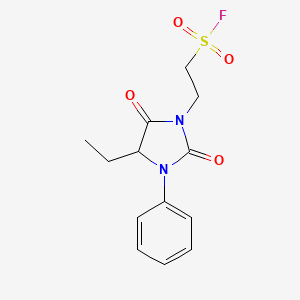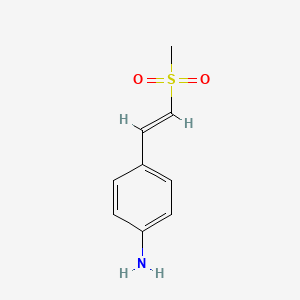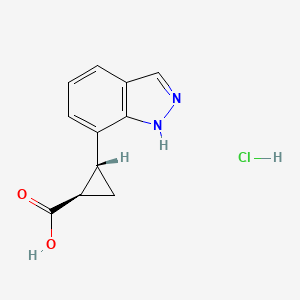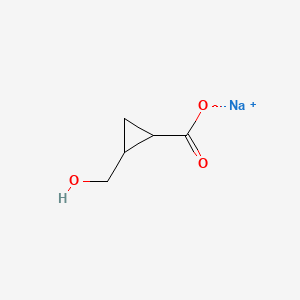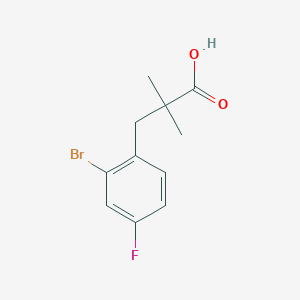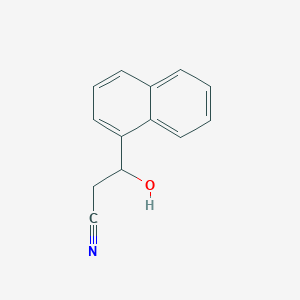
2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H17NO4 It is a derivative of propanoic acid and contains an amino group, a hydroxy group, and an isopropoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the appropriate aromatic precursor, such as 4-isopropoxybenzaldehyde.
Aldol Condensation: The aromatic precursor undergoes an aldol condensation with a suitable amino acid derivative, such as glycine, in the presence of a base like sodium hydroxide.
Hydrolysis: The resulting product is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of acylated or alkylated products.
科学研究应用
2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用机制
The mechanism of action of 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups play a crucial role in binding to these targets, leading to modulation of their activity. The isopropoxyphenyl group enhances the compound’s affinity and specificity for its targets.
相似化合物的比较
2-Amino-3-(4-hydroxyphenyl)propanoic acid:
2-Amino-3-(4-methoxyphenyl)propanoic acid: Similar structure with a methoxy group instead of an isopropoxy group.
Uniqueness: 2-Amino-3-hydroxy-3-(4-isopropoxyphenyl)propanoic acid is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a synthetic intermediate.
属性
分子式 |
C12H17NO4 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-3-(4-propan-2-yloxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO4/c1-7(2)17-9-5-3-8(4-6-9)11(14)10(13)12(15)16/h3-7,10-11,14H,13H2,1-2H3,(H,15,16) |
InChI 键 |
LPQMJQWVXMVMFX-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)C(C(C(=O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(hydroxymethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13553347.png)

